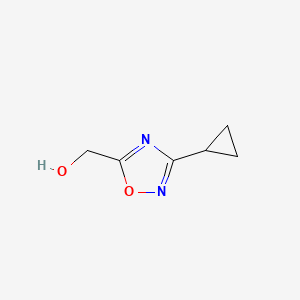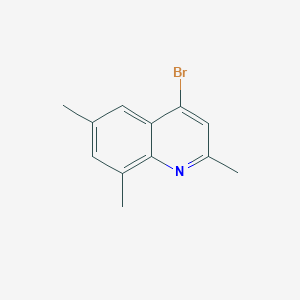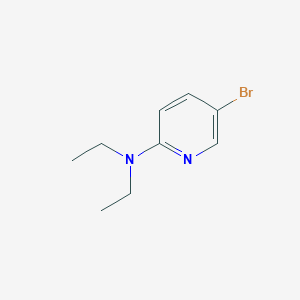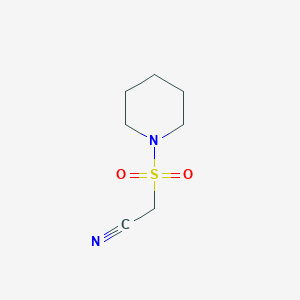![molecular formula C13H12BrNS B1517504 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline CAS No. 54306-14-8](/img/structure/B1517504.png)
4-{[(4-Bromophenyl)sulfanyl]methyl}aniline
Descripción general
Descripción
“4-{[(4-Bromophenyl)sulfanyl]methyl}aniline” is a chemical compound with the CAS Number: 54306-14-8 . It has a molecular weight of 294.21 and its molecular formula is C13H12BrNS . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “4-{[(4-Bromophenyl)sulfanyl]methyl}aniline” is 1S/C13H12BrNS/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9,15H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
The melting point of “4-{[(4-Bromophenyl)sulfanyl]methyl}aniline” is between 104 - 106 degrees Celsius .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Daoud et al. (2014) investigated a synthesized compound similar in structure to the one for its inhibiting action on the corrosion of mild steel in acidic environments. The compound showed efficient corrosion inhibition, with effectiveness increasing with concentration. This work highlights the potential of such compounds in protecting metals against corrosion, essential for extending the lifespan of metal structures in industrial applications (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Electro-Emissive Devices
In the realm of electronics, Wang et al. (2020) developed novel binary copolymer films using aniline and haloanilines, including a compound structurally related to "4-{[(4-Bromophenyl)sulfanyl]methyl}aniline", for electro-emissive devices (EEDs). These films showed distinct electropolymerization behaviors and infrared emissivity regulation abilities, indicating their potential in infrared thermal control and camouflage technologies (Wang, Zhang, Xu, Wang, Pan, Ren, Chen, Li, & Li, 2020).
Polymerization Studies
Furthering the material science applications, Wen, Sivakumar, & Gopalan (2001) conducted in situ, UV-Vis spectroelectrochemical studies on the copolymerization of aniline with diphenylamine-4-sulphonic acid, a process related to the synthesis and applications of "4-{[(4-Bromophenyl)sulfanyl]methyl}aniline". Their research provides insights into the polymerization process and the intermediate species formed, contributing to our understanding of conducting polymers and their applications (Wen, Sivakumar, & Gopalan, 2001).
Azo Dye Biodegradation
On the environmental side, Tan et al. (1999) explored the biodegradation of azo dyes in cultures capable of utilizing aromatic amines, a category to which "4-{[(4-Bromophenyl)sulfanyl]methyl}aniline" is related. This research is crucial for developing strategies to break down azo dyes, a common pollutant in water bodies, highlighting the compound's potential role in environmental cleanup efforts (Tan, Prenafeta-Boldú, Opsteeg, Lettinga, & Field, 1999).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNS/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTRZAKXBXBRIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655895 | |
| Record name | 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Bromophenyl)sulfanyl]methyl}aniline | |
CAS RN |
54306-14-8 | |
| Record name | 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



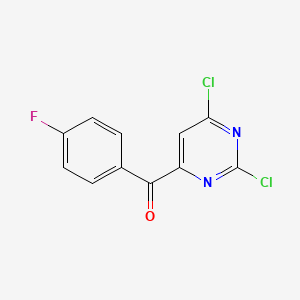
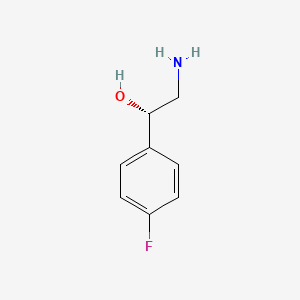
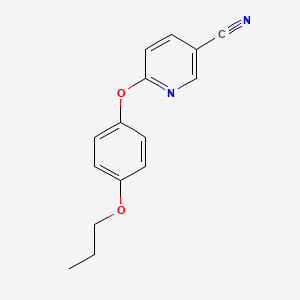
![tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1517425.png)
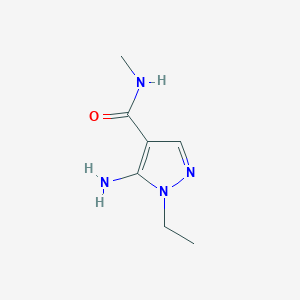
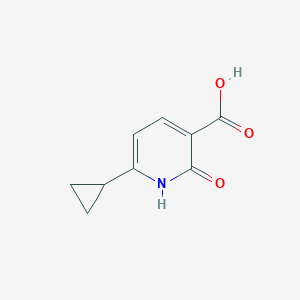
![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)
![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)
![3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1517432.png)
![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)
